(S)-4-Isopropylthiazolidine-2-thione

Catalog No.
S1942248
CAS No.
76186-04-4
M.F
C6H11NS2
M. Wt
161.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Isopropylthiazolidine-2-thione

CAS Number

76186-04-4

Product Name

(S)-4-Isopropylthiazolidine-2-thione

IUPAC Name

(4S)-4-propan-2-yl-1,3-thiazolidine-2-thione

Molecular Formula

C6H11NS2

Molecular Weight

161.3 g/mol

InChI

InChI=1S/C6H11NS2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m1/s1

InChI Key

CWIZUGZKLJDJLE-RXMQYKEDSA-N

SMILES

CC(C)C1CSC(=S)N1

Canonical SMILES

CC(C)C1CSC(=S)N1

Isomeric SMILES

CC(C)[C@H]1CSC(=S)N1

Organic Synthesis

  • Precursor for Heterocyclic Scaffolds: (S)-4-Isopropylthiazolidine-2-thione can be a valuable starting material for synthesizing other important heterocyclic compounds. Studies have shown its use in the preparation of diverse heterocycles, including fused thiazoles and their derivatives [1].
    • [1] Organic Syntheses, "Preparation of (S)-4-Isopropyl-1,3-thiazolidine-2-thione" ()

Medicinal Chemistry

  • Exploration of Biological Activity: The potential biological activity of (S)-4-Isopropylthiazolidine-2-thione is a subject of ongoing research. However, there is limited publicly available information on its specific therapeutic effects. Some commercial suppliers list it as a pharmaceutical raw material, suggesting its potential application in drug development [2, 3].
    • [2] Tokyo Chemical Industry Co., Ltd., "(S)-4-Isopropylthiazolidine-2-thione" ()
    • [3] BL Pharm, "76186-04-4|(S)-4-Isopropylthiazolidine-2-thione" ()

(S)-4-Isopropylthiazolidine-2-thione is a chiral compound with the molecular formula C₆H₁₁NS₂ and a molecular weight of approximately 161.3 g/mol. It is characterized by a thiazolidine ring structure, which incorporates both sulfur and nitrogen atoms, making it a valuable compound in synthetic and medicinal chemistry. The compound is typically available as a white to almost white powder or crystalline solid, with a melting point ranging from 69°C to 74°C and a specific rotation of -33.0 to -40.0 degrees (C=1, CHCl₃) .

Due to the presence of its thione functional group. Key reactions include:

  • Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide .
  • Reduction: Reduction reactions can convert the thione group into a thiol .
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly involving the sulfur atom .

This compound exhibits notable biological activities, particularly in the fields of antifungal and antidiabetic research:

  • Antifungal Activity: Derivatives of thiazolidine-2-thione, including (S)-4-Isopropylthiazolidine-2-thione, have shown strong antifungal properties against various pathogens, suggesting its potential in developing antifungal agents .
  • Antidiabetic Properties: Related compounds known as thiazolidinediones are recognized for their role as potent activators of peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial for insulin sensitivity and glucose homeostasis .

Several synthetic routes have been developed for (S)-4-Isopropylthiazolidine-2-thione:

  • Chiral Auxiliary Method: This compound is often utilized as a chiral auxiliary in asymmetric synthesis, facilitating the creation of specific stereochemical configurations in drug development .
  • Complex Formation: It can form complexes with metals, such as silver, enhancing its utility in synthetic applications .
  • Heterocyclic Ligand Synthesis: The compound has been used to synthesize novel chiral complexes through reactions with metal salts like mercury(II) acetate .

(S)-4-Isopropylthiazolidine-2-thione finds applications across various fields:

  • Pharmaceutical Research: It serves as a chiral auxiliary in drug synthesis, particularly for creating stereochemically pure intermediates .
  • Material Science: Its ability to form metal complexes makes it useful in material science for developing new materials with specific properties.
  • Biological Studies: Given its biological activities, it is explored for potential therapeutic applications against fungal infections and diabetes .

Research on interaction studies involving (S)-4-Isopropylthiazolidine-2-thione focuses on its complexation with metals and its effects on biological systems:

  • Metal Complexes: Studies have shown that this compound can form stable complexes with silver ions, which may enhance its reactivity and selectivity in various chemical processes .
  • Biological Interactions: Investigations into its interactions with biological targets, particularly PPARγ, have highlighted its potential role in modulating metabolic pathways related to insulin sensitivity .

Several compounds share structural similarities with (S)-4-Isopropylthiazolidine-2-thione. Here are some notable examples:

Compound NameStructure TypeUnique Features
(R)-4-Isopropylthiazolidine-2-thioneChiral ThiazolidineEnantiomeric form with potentially different biological activity.
ThiazolidinedioneThiazolidine DerivativeKnown for antidiabetic properties; lacks isopropyl substituent.
2-Thioxo-1,3-thiazolidin-4-oneThiazolidinoneExhibits different reactivity due to the carbonyl group instead of thione.

(S)-4-Isopropylthiazolidine-2-thione is unique due to its specific stereochemistry and the presence of an isopropyl group, which influences its biological activity and reactivity compared to other similar compounds. Its applications as a chiral auxiliary further distinguish it within this class of compounds .

XLogP3

2.3

Dates

Modify: 2023-08-16

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